molecular formula C6H4BF2NO4 B1387989 3,4-Difluoro-5-nitrophenylboronic acid CAS No. 1072952-06-7

3,4-Difluoro-5-nitrophenylboronic acid

Cat. No. B1387989
M. Wt: 202.91 g/mol
InChI Key: NUMAMIBIFPKICQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-nitrophenylboronic acid is a chemical compound with the molecular formula C6H4BF2NO4 . It has a molecular weight of 202.91 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-5-nitrophenylboronic acid is 1S/C6H4BF2NO4/c8-4-1-3 (7 (11)12)2-5 (6 (4)9)10 (13)14/h1-2,11-12H . This indicates the presence of boronic acid, nitro, and fluoro functional groups in the compound.


Physical And Chemical Properties Analysis

3,4-Difluoro-5-nitrophenylboronic acid has a density of 1.6±0.1 g/cm3, a boiling point of 373.5±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 39.5±0.4 cm3 and a molar volume of 128.7±5.0 cm3 .

Scientific Research Applications

  • Scientific Field: Organic Synthesis

    • Application : This compound is used as a reagent in organic synthesis .
    • Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed. Typically, this compound would be used in a reaction with other organic compounds under controlled conditions (e.g., temperature, pressure, solvent, etc.) .
    • Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of this compound as a reagent would result in the formation of new organic compounds .
  • Scientific Field: Catalysis

    • Application : A related compound, 4-Nitrophenylboronic acid, has been used in catalytic reactions, such as the Suzuki-Miyaura cross-coupling .
    • Methods of Application : In the Suzuki-Miyaura cross-coupling, the boronic acid acts as a partner for the palladium-catalyzed cross-coupling with halides .
    • Results or Outcomes : This reaction is a powerful method for forming carbon-carbon bonds, an essential process in organic synthesis .

Safety And Hazards

The compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H302, H315, and H319 . These indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed .

properties

IUPAC Name

(3,4-difluoro-5-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF2NO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMAMIBIFPKICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660494
Record name (3,4-Difluoro-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Difluoro-5-nitrophenyl)boronic acid

CAS RN

1072952-06-7
Record name B-(3,4-Difluoro-5-nitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072952-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,4-Difluoro-5-nitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluoro-5-nitrophenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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